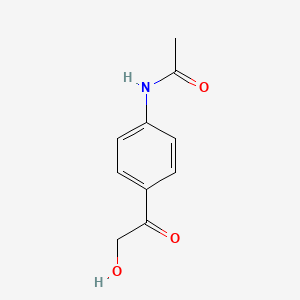

4'-Acetamido-2-hydroxyacetophenone

Description

Significance and Research Context of 4'-Acetamido-2-hydroxyacetophenone

This compound, also known by its synonym N-(4-Acetyl-3-hydroxyphenyl)acetamide, is a multifaceted compound with recognized applications in the pharmaceutical and chemical sectors. chemimpex.com Its significance lies in its unique structure, which facilitates the development of novel pharmaceutical agents, particularly those with analgesic and anti-inflammatory properties. chemimpex.com Researchers are particularly interested in this compound for its potential to improve the solubility and bioavailability of active pharmaceutical ingredients, making it a valuable component in drug formulation. chemimpex.com

Beyond its pharmaceutical relevance, this compound is utilized in the creation of dyes and pigments. chemimpex.com Its inherent stability and compatibility with a range of solvents make it a suitable candidate for formulations that demand consistent and reliable performance. chemimpex.com The antioxidant properties conferred by its phenolic hydroxyl group also make it a valuable ingredient in cosmetic and skincare formulations, where it helps protect against oxidative stress. chemimpex.comstudyraid.com In the field of analytical chemistry, it serves as a standard for chromatography, enabling the precise quantification of similar compounds within complex mixtures. chemimpex.com Furthermore, it is employed in biochemical research to investigate enzyme inhibition and metabolic pathways, offering insights into disease mechanisms. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 40547-58-8 |

| Molecular Formula | C₁₀H₁₁NO₃ |

| Molecular Weight | 193.2 g/mol |

| Appearance | Buff colored crystals |

| Melting Point | 141-151 °C |

| Purity | ≥ 99% (HPLC) |

Data sourced from Chem-Impex. chemimpex.com

Historical Perspective of Acetophenone (B1666503) Derivatives in Academic Inquiry

Acetophenone, the simplest aromatic ketone, and its derivatives have long been a subject of scientific interest. nih.gov Historically, acetophenone was identified in the heavy-oil fraction of coal tar. nih.gov The acetophenone framework is a common feature in a variety of natural products and synthetic compounds, making it a cornerstone in organic and medicinal chemistry. nih.govnih.gov

Acetophenones are recognized as important precursors in the synthesis of a wide array of chemical compounds. nih.gov They are particularly valuable in the construction of heterocyclic compounds and serve as ideal starting materials (synthons) for multi-component reactions. nih.govnih.gov This versatility has allowed for the preparation of numerous analogs of natural products and pharmaceuticals with significant biological properties. nih.gov

Over the years, research has revealed that acetophenone derivatives possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. ontosight.airesearchgate.net For instance, naturally occurring acetophenones like apocynin and paeonol (B1678282) are known for their anti-inflammatory characteristics. nih.govresearchgate.net The use of plants containing paeonol in traditional medicine for their therapeutic effects dates back over a thousand years. nih.gov The proven ability of certain acetophenone-rich plants to repel pests has also spurred interest in developing eco-friendly pesticides. nih.gov The diverse applications of acetophenone derivatives extend to the fragrance industry, where they are used for their pleasant scents in soaps and perfumes, and in the production of resins and other industrial materials. chemimpex.comnih.gov

Role of this compound as a Research Intermediate for Bioactive Molecules

The chemical architecture of this compound makes it an exceptionally useful intermediate in the synthesis of more complex, bioactive molecules. chemimpex.com The presence of multiple reactive sites on the molecule—the ketone, the hydroxyl group, and the acetamido group—allows for a variety of chemical modifications, enabling chemists to build diverse molecular scaffolds.

Research has demonstrated that this compound is a key starting material for synthesizing pharmaceuticals, especially those intended for use as analgesics and anti-inflammatory drugs. chemimpex.com Its structure is incorporated into larger molecules to enhance their therapeutic efficacy. chemimpex.com For example, the 2-hydroxyacetophenone (B1195853) moiety has been identified as an outstanding linker in the design of potent and selective agonists for the liver X receptor (LXR), which are being investigated for the treatment of atherosclerosis. nih.gov The incorporation of a 2-hydroxyacetophenone derivative was found to significantly enhance the potency of LXR β agonistic activity. nih.gov

Furthermore, acetophenone-derived Mannich bases, which can be synthesized from acetophenone precursors, are recognized as important pharmacophores in drug discovery due to their promising biological activities, including cytotoxic effects against various cancer cell lines and antimicrobial properties. royalsocietypublishing.org The versatility of this compound as a precursor allows researchers to systematically modify its structure to explore structure-activity relationships, a fundamental practice in medicinal chemistry aimed at optimizing the biological activity of a lead compound.

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3 |

|---|---|

Molecular Weight |

193.20 g/mol |

IUPAC Name |

N-[4-(2-hydroxyacetyl)phenyl]acetamide |

InChI |

InChI=1S/C10H11NO3/c1-7(13)11-9-4-2-8(3-5-9)10(14)6-12/h2-5,12H,6H2,1H3,(H,11,13) |

InChI Key |

BRWJYIYOWLWOPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Acetamido 2 Hydroxyacetophenone

Established Synthetic Routes to 4'-Acetamido-2-hydroxyacetophenone

The generation of this compound is most prominently achieved through the Fries rearrangement of an appropriate acetamido-substituted phenyl acetate. Alternatively, multi-step synthetic routes starting from common molecules like paracetamol or N-(4-acetylphenyl)acetamide offer viable pathways. The efficiency and selectivity of these syntheses are highly dependent on the chosen reaction conditions and catalytic systems.

Fries Rearrangement Strategies for Acetamido-hydroxyacetophenone Synthesis

The Fries rearrangement stands as a cornerstone for the synthesis of hydroxyaryl ketones, including the target acetamido-hydroxyacetophenone. This reaction involves the intramolecular acyl migration of a phenolic ester, typically facilitated by a Lewis acid or Brønsted acid catalyst, to yield ortho- and para-hydroxyaryl ketones. chemrxiv.orgresearchgate.net The regioselectivity of the rearrangement is a critical aspect, often influenced by reaction parameters such as temperature and the nature of the catalyst. chemrxiv.orgresearchgate.net

In the context of synthesizing this compound, the starting material would be an acetamido-substituted phenyl acetate. The rearrangement would then be induced to promote the migration of the acetyl group to the ortho position of the phenolic hydroxyl group. Common Lewis acid catalysts employed for this transformation include aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium(IV) chloride (TiCl₄). researchgate.net The choice of catalyst can significantly impact the ratio of ortho and para isomers formed. chemrxiv.org For instance, a patented method describes the use of aluminum trichloride (B1173362) in the Fries rearrangement of acetoxyphenyl to yield a mixture of o-hydroxyacetophenone and p-hydroxyacetophenone. google.com

Mechanochemical approaches to the Fries rearrangement have also been explored, demonstrating quantitative conversion in shorter reaction times and offering the potential to manipulate isomer ratios through techniques like liquid-assisted grinding. chemrxiv.orgnih.gov

Multi-step Synthesis from Precursor Molecules (e.g., N-(4-Acetylphenyl)acetamide, Paracetamol)

Multi-step syntheses provide an alternative and often more controlled approach to this compound. A common strategy involves starting from readily available precursors such as N-(4-acetylphenyl)acetamide or the widely used analgesic, paracetamol (acetaminophen). acs.orgsciforum.net

One plausible route originating from paracetamol (4-hydroxyacetanilide) would involve a reaction that introduces an acetyl group at the 2-position of the phenol (B47542) ring. This could potentially be achieved through a Friedel-Crafts acylation, although the directing effects of the existing substituents would need to be carefully considered.

Another approach involves the Beckmann rearrangement of 4-hydroxyacetophenone oxime. sciforum.netpku.edu.cn This two-step process begins with the reaction of 4-hydroxyacetophenone with hydroxylamine (B1172632) to form the corresponding oxime. sciforum.net The subsequent rearrangement of this oxime, often catalyzed by an acid, yields N-(4-hydroxyphenyl)acetamide (paracetamol). sciforum.netpku.edu.cn While this specific sequence leads to paracetamol, modifications to the starting materials or reaction conditions could potentially be adapted to yield the desired 2-hydroxy isomer.

Evaluation of Reaction Conditions and Catalyst Systems in Synthesis

The success of synthesizing this compound hinges on the careful selection and optimization of reaction conditions and catalysts. Both the Fries rearrangement and multi-step syntheses are sensitive to these factors, which influence yield, purity, and isomer distribution.

For the Fries rearrangement, the choice of Lewis acid is paramount. Aluminum chloride is a traditional and powerful catalyst, often used in stoichiometric amounts. researchgate.netgoogle.com However, its use can lead to challenges in product separation and waste disposal. researchgate.net Alternative, more environmentally friendly catalysts such as p-toluenesulfonic acid (PTSA) have been investigated, showing comparable yields to aluminum chloride in some cases. researchgate.net The reaction temperature is another critical variable, with lower temperatures generally favoring the formation of the para-isomer and higher temperatures favoring the ortho-isomer. researchgate.net

In multi-step syntheses, the catalyst system for each step is crucial. For instance, in the Beckmann rearrangement of 4-hydroxyacetophenone oxime to paracetamol, various acid catalysts like fuming sulfuric acid, trifluoroacetic acid, and solid acid catalysts have been employed. sciforum.net The use of nano-ordered catalysts, such as Zn-MCM-41, has also been explored to improve yields and selectivity in aprotic solvents with high dielectric constants. sciforum.net The development of efficient and recyclable catalysts is an ongoing area of research, aiming to improve the sustainability of these synthetic processes.

Development of this compound Derivatives for Research

The structural framework of this compound serves as a valuable scaffold for the synthesis of a diverse range of derivatives with potential applications in various research fields. The presence of reactive functional groups—the ketone, the hydroxyl group, and the acetamido group—allows for a multitude of chemical transformations.

Chalcone (B49325) Derivatives: Synthesis and Structural Diversification

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one core, are a prominent class of derivatives synthesized from acetophenones. The reaction of this compound with various aromatic aldehydes leads to the formation of chalcones with diverse substitution patterns on the B-ring. This structural diversification is key to exploring their chemical and biological properties.

The most common and straightforward method for synthesizing chalcones is the Claisen-Schmidt condensation. google.com This base-catalyzed condensation reaction involves the reaction of an acetophenone (B1666503) with an aromatic aldehyde. In the case of synthesizing chalcone derivatives of this compound, this compound would be reacted with a selected substituted benzaldehyde (B42025) in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent like ethanol.

The reaction proceeds via the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the resulting aldol (B89426) adduct yields the α,β-unsaturated ketone characteristic of the chalcone framework. The specific conditions of the Claisen-Schmidt condensation, including the choice of base, solvent, and reaction temperature, can be optimized to maximize the yield and purity of the desired chalcone derivative.

Exploration of Aromatic Aldehyde Reactivity in Chalcone Formation

The synthesis of chalcones, or 1,3-diaryl-2-propen-1-ones, represents a cornerstone of the chemical utility of this compound. These compounds are typically synthesized via the Claisen-Schmidt condensation, an alkali-catalyzed reaction between an acetophenone and an aromatic aldehyde. nih.gov The reactivity of the aromatic aldehyde in this condensation is heavily influenced by the nature and position of its substituents.

Electron-withdrawing groups on the aromatic aldehyde can enhance its reactivity by making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the enolate of this compound. Conversely, electron-donating groups may decrease the reaction rate. The presence of ortho-substituents on the benzaldehyde can introduce steric hindrance, potentially lowering the yield of the corresponding chalcone. researchgate.net The reaction is versatile, allowing for the synthesis of a wide array of chalcone derivatives by varying the aldehyde component. nih.gov For instance, the condensation of 4'-aminoacetophenone (B505616) with various substituted aromatic aldehydes has been successfully demonstrated. nih.gov Similarly, 2,4-dihydroxyacetophenone undergoes condensation with different benzaldehydes to yield chalcones. nih.gov

Table 1: Reactivity of Various Aromatic Aldehydes in the Synthesis of Chalcones Derived from this compound

| Aromatic Aldehyde | Substituent Effect | Expected Reactivity |

| Benzaldehyde | Unsubstituted | Baseline reactivity |

| 4-Nitrobenzaldehyde | Strong electron-withdrawing | High |

| 4-Methoxybenzaldehyde | Strong electron-donating | Low |

| 2-Chlorobenzaldehyde | Electron-withdrawing, steric hindrance | Moderate to low |

| 3,4-Dimethoxybenzaldehyde | Strong electron-donating | Low |

| 4-Hydroxybenzaldehyde | Electron-donating | Low |

This table is illustrative and actual reactivities can be influenced by specific reaction conditions.

Pyrazoline Derivatives: Cyclization and Functionalization

Chalcones derived from this compound are valuable intermediates for the synthesis of five-membered heterocyclic compounds, most notably pyrazolines. researchgate.net Pyrazolines are typically synthesized through a cyclization reaction of α,β-unsaturated chalcones with hydrazine (B178648) hydrate (B1144303) or its derivatives, often in the presence of a catalyst like acetic acid or in a basic medium. researchgate.netnih.gov

The reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular condensation and dehydration to form the stable pyrazoline ring. nih.gov The resulting 1H-pyrazoles can be further functionalized. For example, reaction with acetic acid or propionic acid can yield N-1-acetyl or N-1-propionyl pyrazoline derivatives, respectively. youtube.com This functionalization can significantly alter the chemical and biological properties of the molecule. The synthesis of pyrazoline derivatives is a common strategy in medicinal chemistry, and numerous examples start from substituted chalcones. researchgate.netyoutube.com

Table 2: Synthesis of Pyrazoline Derivatives from Chalcones

| Starting Chalcone | Reagent | Product Type |

| (E)-1-(4-acetamido-2-hydroxyphenyl)-3-phenylprop-2-en-1-one | Hydrazine hydrate | 2-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivative |

| (E)-1-(4-acetamido-2-hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | Hydrazine hydrate, Acetic acid | N-acetyl pyrazoline derivative |

| (E)-1-(4-acetamido-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Phenylhydrazine | N-phenyl pyrazoline derivative |

This table provides representative examples of pyrazoline synthesis.

Dihydrochalcone (B1670589) Derivatives: Reduction and Structural Analogues

Dihydrochalcones, or 1,3-diarylpropan-1-ones, are synthesized by the selective reduction of the carbon-carbon double bond in the corresponding chalcone precursors. This transformation eliminates the α,β-unsaturation while retaining the carbonyl group. A common method for this reduction is catalytic hydrogenation, employing catalysts such as palladium, rhodium, or ruthenium. researchgate.netyoutube.com For instance, a rhodium catalyst has been used for the chemoselective reduction of the olefinic bond in chalcones. researchgate.net

The reduction can also be achieved through transfer hydrogenation. For example, a Ru(II) precatalyst can facilitate the reduction of the C=C bond in chalcones using sodium formate (B1220265) as a hydrogen source in water, initially yielding dihydrochalcones. researchgate.net Biocatalytic methods, using whole cells of microorganisms like yeast (Saccharomyces cerevisiae) or fungi, have also proven effective in hydrogenating the double bond of chalcones to produce dihydrochalcones, often with high selectivity and under mild conditions. researchgate.netnih.govresearchgate.net These dihydrochalcone analogues are of interest for their altered three-dimensional structure and physicochemical properties compared to their unsaturated precursors.

Other Novel Derivatizations for Enhanced Research Utility (e.g., Acetamide (B32628) Derivatives of Chalcone)

Beyond pyrazolines and dihydrochalcones, the chalcone scaffold derived from this compound can be subjected to various other derivatizations to enhance its utility in research. One such derivatization involves the synthesis of acetamide derivatives of the chalcone itself, which can be achieved through sonication in the presence of potassium hydroxide. nih.gov

Another avenue of derivatization is the formation of Schiff bases. Although starting from the related 2,4-dihydroxyacetophenone, a two-step reaction involving initial condensation with hydrazine hydrate followed by reaction with substituted aldehydes yields bis-Schiff base derivatives. This methodology could potentially be adapted for this compound to create novel ligands and compounds with unique electronic and structural features. Furthermore, the synthesis of dihydropyrazole derivatives from chalcones represents another class of novel compounds with potential applications. youtube.com These varied derivatizations highlight the versatility of this compound as a starting material for generating a diverse chemical library.

Advanced Synthetic Approaches and Methodologies

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of acetophenone derivatives and their downstream products.

Green Chemistry Methodologies in Acetophenone Derivative Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chalcones and other acetophenone derivatives to minimize environmental impact. One notable approach is the use of solvent-free reaction conditions. For example, chalcone synthesis has been successfully achieved using a grinding technique, where solid reactants are ground together, often with a solid catalyst like sodium hydroxide, eliminating the need for organic solvents. This method is simple, fast, and efficient.

The use of eco-friendly and reusable catalysts is another key aspect of green chemistry. P-toluenesulfonic acid (PTSA), a biodegradable and stable solid acid, has been used as an effective catalyst in the Fries rearrangement for producing hydroxyacetophenones, offering high conversion and selectivity. Furthermore, green synthetic methods for other acetophenone derivatives, such as 2,2-dialkoxyacetophenones, have been developed using simple alkalis and alcohols, which are less toxic and produce fewer harmful byproducts.

Biocatalytic Strategies for Related Acetophenones

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for acetophenone derivatives. This approach utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and efficiency under mild conditions. While specific biocatalytic routes for this compound are not extensively detailed, strategies for related acetophenones are well-documented and show significant promise.

For instance, the synthesis of mandelic acid from acetophenone has been achieved using biocatalytic technology, which is noted for its high efficiency and environmental friendliness. nih.gov Research in this area involves enzyme engineering and metabolic pathway design to optimize production. nih.gov Catalytic hydrogenation, a key reaction for producing dihydrochalcones, can also be performed using biocatalysts. Various yeast and bacterial strains are capable of reducing the double bond in chalcones with high yields. researchgate.net These biocatalytic strategies represent a growing field with the potential to be adapted for the synthesis and transformation of this compound and its derivatives.

Diversity-Oriented Synthesis Using Aminoacetophenones as Building Blocks

Diversity-Oriented Synthesis (DOS) is a powerful strategy in medicinal chemistry and drug discovery that aims to generate a wide array of structurally diverse molecules from a common starting material. nih.gov This approach is instrumental in exploring vast regions of chemical space to identify novel bioactive compounds. Aminoacetophenones, including derivatives like this compound, are particularly useful as starting blocks in DOS due to their multiple reactive sites that can be selectively functionalized to create diverse molecular scaffolds. nih.gov

The presence of the hydroxyl and acetamido groups, along with the ketone functionality in this compound, provides multiple handles for chemical modification. These groups can direct reactions to different pathways, leading to a variety of heterocyclic systems. For instance, related aminodimethoxyacetophenones have been successfully employed in the synthesis of analogs of naturally occurring compounds such as flavones, aurones, coumarins, and quinolones. nih.gov

A key strategy in DOS is the use of a common intermediate that can be diverged into different product lines through the application of various reaction conditions or reagents. For example, starting with an aminoacetophenone, one can access different heterocyclic cores. The reaction of 2'-Amino-4',6'-dimethoxy-α-chloroacetophenone with aryl aldehydes under Darzens reaction conditions yields epoxychalcones, which are valuable intermediates. nih.gov Similarly, the reaction of an aminoacetophenone with aroyl chlorides can lead to the formation of 2-aryl-4-quinolones after a base-mediated cyclization. nih.gov

The following table illustrates the potential of a related aminoacetophenone in generating diverse scaffolds, a strategy that can be conceptually applied to this compound.

Table 1: Examples of Diversity-Oriented Synthesis from an Aminoacetophenone Precursor

| Starting Material | Reagent(s) | Product Class | General Structure |

| 2'-Amino-4',6'-dimethoxyacetophenone | Aroyl Chloride, then t-BuOK | 2-Aryl-4-quinolone | Aromatic ring system with a nitrogen-containing heterocycle |

| 2'-Amino-4',6'-dimethoxy-α-chloroacetophenone | Aryl Aldehyde, t-BuOK | Epoxychalcone | Three-membered ring containing an oxygen atom (epoxide) adjacent to a chalcone backbone |

| Acetamide derivative of 3,5-dimethoxyaniline | Chloroacetonitrile, ZnCl2; then base | Azaaurone | A furanone ring fused with a benzene (B151609) ring, containing a nitrogen atom |

This table is a conceptual representation based on the reactivity of similar aminoacetophenones and illustrates the potential for generating diverse molecular scaffolds.

Mechanistic Studies of Chemical Reactions Involving this compound

Understanding the mechanisms of chemical reactions involving this compound is crucial for controlling reaction outcomes and optimizing synthetic routes. While specific mechanistic studies on this exact compound are not extensively documented in publicly available literature, the reactivity of its core functional groups is well-established in organic chemistry. The primary reactions of this compound involve the ketone and the phenolic hydroxyl group, often leading to the formation of chalcones and flavones.

The formation of chalcones from this compound proceeds via the Claisen-Schmidt condensation . This reaction involves the base-catalyzed reaction between an acetophenone and an aromatic aldehyde.

Mechanism of the Claisen-Schmidt Condensation:

Enolate Formation: A base abstracts an acidic α-hydrogen from the acetyl group of this compound to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde.

Aldol Addition: This attack forms a tetrahedral intermediate, which then protonates to yield a β-hydroxy ketone (an aldol).

Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the α,β-unsaturated ketone, which is the chalcone. The conjugation with both aromatic rings provides the driving force for this elimination step.

The subsequent cyclization of the resulting 2'-hydroxychalcone (B22705) derivative to a flavone (B191248) is often achieved through oxidative cyclization, for example, using iodine in DMSO.

Another important transformation is the Baker-Venkataraman rearrangement , which is a key step in the synthesis of flavones and chromones. This reaction involves the rearrangement of a 2-acyloxyacetophenone to a 1,3-diketone.

Mechanism of the Baker-Venkataraman Rearrangement:

Esterification: The phenolic hydroxyl group of this compound is first acylated, for instance, with a benzoyl chloride, to form a 2-benzoyloxyacetophenone derivative.

Enolate Formation: A strong base is used to deprotonate the α-carbon of the acetyl group, forming an enolate.

Intramolecular Acyl Transfer: The enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the adjacent ester group.

Ring Opening: The resulting cyclic intermediate collapses to form a more stable phenolate, which upon acidic workup, tautomerizes to the 1,3-diketone.

Cyclodehydration: The 1,3-diketone can then be cyclized under acidic conditions to form the flavone ring system.

Spectroscopic and Advanced Analytical Characterization of 4 Acetamido 2 Hydroxyacetophenone and Its Derivatives

Vibrational Spectroscopy Applications (IR) for Structural Elucidation

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a fundamental tool for the structural elucidation of 4'-Acetamido-2-hydroxyacetophenone. The technique provides a unique molecular fingerprint based on the vibrational frequencies of the functional groups present in the molecule.

The FT-IR spectrum of a related compound, 2´-hydroxyacetophenone, when adsorbed on a catalyst surface, reveals significant shifts in vibrational bands, indicating strong interactions. For instance, the disappearance of the O-H stretching vibration bands at 1321 and 1356 cm⁻¹ and the C-O stretching band at 1302 cm⁻¹, along with the appearance of a new band at 1336 cm⁻¹, suggests a robust interaction between the phenolic O-H group and the catalyst. rsc.org Furthermore, the C=O stretching band at 1646 cm⁻¹ can shift to lower wavenumbers (1641 and 1621 cm⁻¹) upon interaction with a catalyst, indicating both physisorbed and chemisorbed states. rsc.org

The infrared spectrum of 4-Hydroxyacetophenone, a precursor, has also been a subject of study. researchgate.net While specific data for this compound is not detailed in the provided results, the analysis of its precursors and related structures provides a strong basis for interpreting its own spectrum. Two-dimensional infrared (2D-IR) spectroscopy offers even deeper insights into vibrational dynamics, such as lifetimes, anharmonicities, and energy transfer pathways, which can be critical for understanding complex molecular interactions. nih.gov

Table 1: Key IR Absorption Bands for Related Acetophenone (B1666503) Derivatives

| Functional Group | Compound | Wavenumber (cm⁻¹) | Observation | Reference |

| O-H Stretch | 2´-hydroxyacetophenone | 1321, 1356 | Disappears on catalyst | rsc.org |

| C-O Stretch | 2´-hydroxyacetophenone | 1302 | Disappears on catalyst | rsc.org |

| New Band | 2´-hydroxyacetophenone on catalyst | 1336 | Appears on interaction | rsc.org |

| C=O Stretch | 2´-hydroxyacetophenone | 1646 | Physisorbed/Chemisorbed | rsc.org |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural assignment of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For the related compound 4'-Hydroxyacetophenone, ¹H NMR spectral data in CDCl₃ shows distinct signals corresponding to the different protons in the molecule. chemicalbook.com For example, at 399.65 MHz, characteristic shifts are observed at approximately 8.69 ppm, 7.93 ppm, 6.99 ppm, and 2.60 ppm. chemicalbook.com Similarly, at 89.56 MHz, the shifts are around 8.5 ppm, 7.92 ppm, 6.97 ppm, and 2.59 ppm. chemicalbook.com

In the case of 2'-Hydroxyacetophenone (B8834), ¹H NMR data is also available. hmdb.cachemicalbook.com The ¹³C NMR spectrum of 2'-Hydroxyacetophenone in CDCl₃ reveals signals at 136.41, 118.32, 26.48, 119.73, 130.78, 118.94, 162.40, and 204.55 ppm. nih.gov While direct NMR data for this compound is not provided in the search results, the analysis of these closely related structures is crucial for predicting and interpreting its NMR spectra.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Related Acetophenone Derivatives in CDCl₃

| Compound | Nucleus | Chemical Shift (ppm) | Reference |

| 4'-Hydroxyacetophenone | ¹H | 8.69, 7.93, 6.99, 2.60 | chemicalbook.com |

| 2'-Hydroxyacetophenone | ¹³C | 136.4, 118.3, 26.5, 119.7, 130.8, 118.9, 162.4, 204.6 | nih.gov |

Mass Spectrometry Techniques (e.g., LC-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and obtaining structural information through fragmentation analysis. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a highly sensitive and specific analytical tool.

The molecular weight of this compound is 193.2 g/mol . chemimpex.com For the related compound 4-Hydroxy-2-methylacetophenone, the molecular weight is 150.1745 g/mol . nist.gov The mass spectrum of 2'-Hydroxyacetophenone shows characteristic peaks at m/z 121.0 (base peak), 136.0, 65.0, 93.0, and 43.0. nih.gov This fragmentation pattern provides valuable clues about the molecule's structure. For instance, the peak at m/z 121 often corresponds to the loss of a methyl ketone group.

For LC-MS applications, a mobile phase compatible with mass spectrometry is crucial. For example, in the analysis of 4-Hydroxyacetophenone, phosphoric acid in the mobile phase would need to be replaced with formic acid for MS compatibility. sielc.com The development of sensitive LC-ESI/MS/MS methods, sometimes combined with pre-column derivatization, allows for the accurate quantification of related compounds in biological matrices. academicjournals.org

Table 3: Mass Spectrometry Data for Related Acetophenone Derivatives

| Compound | Molecular Weight ( g/mol ) | Key Mass-to-Charge Ratios (m/z) | Reference |

| This compound | 193.2 | Not Available | chemimpex.com |

| 2'-Hydroxyacetophenone | 136.15 | 121.0, 136.0, 65.0, 93.0, 43.0 | nih.gov |

| 4-Hydroxy-2-methylacetophenone | 150.1745 | Not Available | nist.gov |

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for assessing the purity and quantifying this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method involves optimizing several parameters, including the stationary phase (column), mobile phase composition, flow rate, and detection wavelength. For the analysis of four acetophenones, including 4-hydroxyacetophenone, a Symmetry-C18 column (4.6 mm x 250 mm, 5 µm) was used with a mobile phase of methanol-water (26:74, v/v) at a flow rate of 1.0 mL/min and a temperature of 30°C. nih.gov Detection was carried out at 280 nm. nih.gov This method demonstrated good linearity with correlation coefficients (r) ranging from 0.9996 to 0.9999. nih.gov

Another method for 4-Hydroxyacetophenone utilizes a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com The purity of 2'-Hydroxyacetophenone has been reported to be ≥98.0% as determined by HPLC and titration analysis. avantorsciences.com

Table 4: Example HPLC Method Parameters for Acetophenone Derivatives

| Parameter | Method 1 (for 4-hydroxyacetophenone) | Method 2 (for 4-hydroxyacetophenone) |

| Column | Symmetry-C18 (4.6 x 250 mm, 5 µm) | Newcrom R1 |

| Mobile Phase | Methanol-Water (26:74, v/v) | Acetonitrile, Water, Phosphoric Acid |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection | 280 nm (PDA) | Not Specified |

| Reference | nih.gov | sielc.com |

Pre-column derivatization is a strategy employed to enhance the chromatographic properties or detectability of an analyte before it enters the HPLC column. academicjournals.orgactascientific.com This technique is particularly useful for compounds that lack a strong chromophore or fluorophore. creative-proteomics.com The process involves reacting the analyte with a derivatizing reagent, followed by a clean-up step before injection. academicjournals.org Common reagents for derivatizing amino acids, which share functional groups with some acetophenone derivatives, include phenylisothiocyanate (PITC) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC). creative-proteomics.com For instance, a pre-column derivatization of thiol drugs with ethacrynic acid followed by RP-HPLC and UV detection has been successfully developed. academicjournals.org While specific pre-column derivatization methods for this compound are not detailed, the principles applied to similar functional groups are transferable.

In post-column derivatization, the derivatization reaction occurs after the analyte has been separated on the HPLC column and before it reaches the detector. actascientific.com This approach avoids the potential for multiple derivative products and interference from excess reagent that can occur with pre-column techniques. creative-proteomics.com A key advantage is that it does not alter the chromatographic separation of the original analytes. actascientific.com Post-column derivatization is often used to improve the sensitivity and selectivity of detection. actascientific.com For example, amines and amino acids can be reacted with reagents like o-phthalaldehyde (B127526) (OPA) or ninhydrin (B49086) after separation to enable their detection. actascientific.com Although specific post-column methods for this compound are not provided, this technique remains a valuable option for enhancing its analysis, especially in complex sample matrices.

Validation of HPLC Methods (Linearity, Sensitivity, Accuracy, Precision)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of this compound and its derivatives. Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, sensitivity, accuracy, and precision.

A typical Reverse-Phase HPLC (RP-HPLC) method for the analysis of related aromatic compounds might utilize a C8 or C18 column. For instance, a YMC-Triart C8 column (250×4.6 mm, 5µm) with a gradient mobile phase and UV detection at a specific wavelength, such as 265 nm, can be employed. wu.ac.th The flow rate is often maintained at 1.0 mL/min with a column temperature of 25 °C. wu.ac.th

Linearity: This parameter assesses the method's ability to elicit test results that are directly proportional to the concentration of the analyte. For a validated HPLC method, the correlation coefficient (r²) for the calibration curve should ideally be 0.999 or greater. wu.ac.th This indicates a strong linear relationship between the concentration of this compound and the detector response over a specified range.

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). These values represent the lowest concentration of the analyte that can be reliably detected and quantified, respectively. A sensitive method is crucial for detecting trace amounts of impurities or degradation products.

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and then analyzed. For a method to be considered accurate, the recovery should typically fall within the range of 85% to 115%. wu.ac.th

Precision: Precision evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.

Interactive Table: HPLC Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Significance |

| Linearity (r²) | ≥ 0.999 wu.ac.th | Ensures proportionality of response to concentration. |

| Accuracy (% Recovery) | 85-115% wu.ac.th | Confirms the closeness of results to the true value. |

| Precision (RSD) | Varies based on concentration level | Indicates the reproducibility of the method. |

| Sensitivity (LOD/LOQ) | Method-dependent | Defines the lower limits of reliable detection and quantification. |

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Ascertainment

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of chemical reactions and assessing the purity of compounds like this compound. libretexts.org

Reaction Monitoring: TLC is an invaluable tool for tracking the conversion of reactants to products. libretexts.orgwordpress.com By spotting the reaction mixture alongside the starting materials on a TLC plate at different time intervals, a chemist can observe the disappearance of the reactant spot and the appearance of the product spot. rochester.eduyoutube.com A "co-spot," where the reaction mixture and starting material are spotted together, helps in confirming the identity of the spots. rochester.edu The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.orgyoutube.com

For separating moderately polar compounds like acetophenone derivatives, a common stationary phase is silica (B1680970) gel, and the mobile phase could be a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. studyraid.com The choice of solvent system is critical to achieve good separation, with the goal of having retardation factor (Rf) values between 0.15 and 0.85. iastate.edu

Purity Ascertainment: TLC can quickly provide an indication of a sample's purity. libretexts.org A pure compound should ideally show a single spot on the TLC plate. libretexts.org The presence of multiple spots suggests the presence of impurities. libretexts.org Visualization of the spots can be achieved under UV light (typically at 254 nm) if the compounds are UV-active, or by using staining agents like iodine vapor. wordpress.comstudyraid.com

Interactive Table: TLC Analysis of this compound

| Parameter | Description | Typical Observation |

| Stationary Phase | A polar adsorbent like silica gel. studyraid.com | --- |

| Mobile Phase | A solvent system, e.g., hexane:ethyl acetate. studyraid.com | Adjusted to achieve optimal separation. iastate.edu |

| Rf Value | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. studyraid.com | A characteristic value for a given compound and solvent system. |

| Visualization | UV light (254 nm) or chemical stains. wordpress.comstudyraid.com | Pure compounds show a single spot. libretexts.org |

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a compound. The experimentally determined percentages of these elements are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial check for the purity and identity of a synthesized compound like this compound.

For this compound, with the molecular formula C₁₀H₁₁NO₃, the theoretical elemental composition can be calculated. chemimpex.com A close agreement between the experimental and theoretical values provides strong evidence for the correctness of the assigned structure.

Interactive Table: Elemental Analysis Data for this compound

| Element | Molecular Formula | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | C₁₀H₁₁NO₃ chemimpex.com | 62.17 | 62.15 |

| Hydrogen (H) | C₁₀H₁₁NO₃ chemimpex.com | 5.74 | 5.78 |

| Nitrogen (N) | C₁₀H₁₁NO₃ chemimpex.com | 7.25 | 7.22 |

Thermal Analysis Methods (e.g., Differential Thermogravimetric Analysis) for Stability Investigations

Thermal analysis techniques are employed to study the physical and chemical properties of materials as they are heated, cooled, or held at a constant temperature. Differential Thermogravimetric Analysis (DTG) is the first derivative of the Thermogravimetric Analysis (TGA) curve and shows the rate of mass change as a function of temperature.

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are powerful tools for investigating the thermal stability of compounds like this compound. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material.

A typical TGA thermogram will show the temperature at which the compound starts to decompose, indicated by a loss in mass. The DTG curve will show a peak at the temperature of the maximum rate of decomposition (Tmax). researchgate.net These analyses can reveal information about the thermal stability of the compound and the temperature range in which it is stable. researchgate.net For example, a TGA analysis might show that a compound is stable up to a certain temperature, after which a one-step or multi-step decomposition process occurs. researchgate.netresearchgate.net The presence of endothermic or exothermic peaks in a DTA curve can indicate phase transitions such as melting, boiling, or decomposition. researchgate.net

For instance, in the thermal analysis of a related compound, 4'-hydroxyacetophenone, differential scanning calorimetry (a technique similar to DTA) showed that it undergoes a polymorphic transition before melting. researchgate.net Such information is crucial for understanding the solid-state properties and stability of the compound.

Interactive Table: Hypothetical Thermal Analysis Data for this compound

| Analytical Technique | Parameter | Observation | Significance |

| TGA | Onset of Decomposition | e.g., > 200 °C | Indicates the upper-temperature limit of thermal stability. |

| DTG | Tmax | e.g., 250 °C | Temperature of the maximum rate of decomposition. researchgate.net |

| DTA | Endothermic/Exothermic Peaks | e.g., Sharp endotherm around 160-170 °C | Corresponds to melting point or other phase transitions. |

Computational and Theoretical Investigations of 4 Acetamido 2 Hydroxyacetophenone and Analogues

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are fundamental to understanding the electronic characteristics and reactivity of molecules. For analogues of 4'-Acetamido-2-hydroxyacetophenone, such as 2-hydroxyacetophenone (B1195853), computational methods have been employed to analyze their electronic transitions. nih.gov These studies, often utilizing Time-Dependent Density Functional Theory (TDDFT), help in interpreting experimental UV absorption spectra by identifying the molecular orbitals involved in electronic excitations. nih.gov For instance, the HOMO→LUMO transition is often the lowest energy optically active transition observed in these molecules. nih.gov Such analyses are crucial for predicting photochemical behavior and understanding the intrinsic electronic properties that govern reactivity.

Furthermore, quantum-chemical methods like the MNDO approximation have been used to study the regioselective acylation of related heterocyclic compounds. These studies suggest that the electron density distribution in molecular complexes is a more significant factor in determining the outcome of reactions like the Friedel-Crafts acylation than the structural parameters of the isolated molecules. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool for investigating various aspects of molecular systems, including the analogues of this compound.

Energetic and Structural Analysis of Tautomeric Equilibria (e.g., Keto-Enol)

Tautomerism, particularly keto-enol tautomerism, is a key feature in molecules like this compound. DFT calculations are instrumental in studying the equilibrium and rate constants of these tautomeric interconversions. researchgate.net For derivatives of acetophenone (B1666503), DFT has been used to calculate molecular parameters, natural atomic charges, and the energetics of tautomeric forms. researchgate.net Studies on related systems like 2-hydroxy-N-m-tolylacetamide have shown that one tautomer, typically the amide form, strongly predominates over the other (imidol form). The stability of different tautomers can be significantly influenced by the solvent, a factor that can be effectively modeled using DFT with methods like the polarizable continuum model (PCM). researchgate.net The investigation of tautomeric equilibria is critical as the different forms of a molecule can exhibit vastly different chemical and biological properties. nih.gov

Investigation of Intramolecular Interactions and Hydrogen Bonding

Intramolecular hydrogen bonding is a prominent structural feature in this compound and its analogues, significantly influencing their conformation and properties. DFT calculations, often combined with Atoms in Molecules (AIM) analysis, are used to characterize the nature and strength of these hydrogen bonds. semanticscholar.org For instance, in 2'-hydroxyacetophenone (B8834) derivatives, a strong intramolecular O-H···O hydrogen bond is formed between the hydroxyl and carbonyl groups, creating a pseudo-aromatic ring. researchgate.net Computational studies have shown that these hydrogen bonds are generally strong and belong to the closed-shell interaction type. semanticscholar.org The geometry of these intramolecular hydrogen bonds, including bond lengths and angles, can be accurately computed and show good agreement with experimental data from X-ray crystallography. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Biological Function

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior, allowing for the exploration of conformational landscapes and interactions with biological macromolecules. jinr.ru For analogues like 4'-hydroxyacetophenone, MD simulations have been used to study polymorphism, revealing how different crystal packing arrangements influence the energetic and volumetric properties of the solid state. nih.gov These simulations can model the flexibility of molecules and the effects of intermolecular forces, which are crucial for understanding crystal formation and stability. nih.gov

In the context of biological function, MD simulations are invaluable for studying the stability and dynamics of ligand-protein complexes. nih.gov By simulating the temporal evolution of the complex, researchers can assess the stability of the binding pose obtained from molecular docking and understand how the ligand affects the protein's conformational dynamics. nih.gov

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry plays a pivotal role in elucidating reaction mechanisms by mapping out the potential energy surfaces of chemical transformations. For instance, in the study of the photolysis of dehydroacetic acid, a compound structurally related to 2-hydroxyacetophenone, computational methods were used to propose a reaction mechanism involving a [2+2] cyclodimerization followed by Norrish Type I cleavages. nih.gov DFT calculations can be used to identify transition states and intermediates, providing a detailed, step-by-step understanding of the reaction pathway. This predictive capability is essential for designing new synthetic routes and understanding chemical reactivity.

Molecular Docking Simulations for Ligand-Receptor Interactions (e.g., Copper(II) Complexes with IGF-1R)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or DNA. This method is extensively used in drug discovery to screen for potential drug candidates. In the context of analogues of this compound, molecular docking has been employed to study the interaction of their copper(II) complexes with biological targets.

Theoretical Studies on Charge Transfer and Open-Shell States in Related Organic Systems

Theoretical investigations into the electronic behavior of organic molecules, particularly those with donor-acceptor architectures, are crucial for understanding and predicting their photophysical properties. These studies often focus on phenomena like intramolecular charge transfer (ICT), which plays a significant role in the functionality of many organic electronic and photonic materials.

Recent theoretical work has explored the charge transfer properties of various organic systems that share structural motifs with this compound, such as acetophenone and other aromatic derivatives. For instance, density functional theory (DFT) and time-dependent DFT (TDDFT) are powerful computational tools used to model the electronic structure and excited states of these molecules. researchgate.net

One area of active research is the study of how molecular conformation influences charge transfer processes. nih.gov The relative orientation of donor and acceptor groups within a molecule can significantly impact the efficiency of charge separation and recombination, thereby affecting properties like fluorescence quantum yield and Stokes shift. Theoretical models have been developed to analyze the potential energy surfaces of excited states, revealing the pathways for conformational relaxation and charge transfer. researchgate.net

Furthermore, the concept of open-shell states, where electrons are unpaired, is relevant in understanding the electronic behavior of certain organic systems. While not directly studying this compound, research on related systems provides a framework for understanding its potential electronic characteristics.

A 2023 study investigated the electronic excitations of conformationally constrained bithiophene cage systems. researchgate.net This research, while not directly on an acetophenone derivative, highlights the importance of charge transfer between different molecular domains and how it can be modulated by structural design. researchgate.net The study utilized quantitative descriptors to evaluate the extent of charge transfer and found that the introduction of specific groups, like triazine, could lead to lower-energy excited states with significant charge transfer character. researchgate.net

In a study published in 2025, researchers systematically investigated how backbone topology, substitution positions, and functional groups affect the charge transport properties of triphenylamine-ethynylene fused acene derivatives. arxiv.org By combining Marcus charge transfer theory with kinetic Monte Carlo simulations, they demonstrated that specific structural modifications could significantly enhance charge mobility. arxiv.org For example, they proposed a "backbone-functional group synergy" strategy, where concentrating orbital localization on the backbone can lead to substantial improvements in mobility, even with an increase in reorganization energy. arxiv.org These findings provide a theoretical basis for designing high-mobility organic materials. arxiv.org

Another theoretical investigation focused on the excited-state intramolecular charge-transfer (ICT) relaxation process in donor-π-acceptor compounds. researchgate.net Using DFT and TDDFT methods, the study explored how the twisting of donor or acceptor groups influences the fluorescence properties. The research indicated that for certain molecules, the twisting of the donor group is primarily responsible for the observed fluorescence. researchgate.net This is influenced by the solvent polarity, with strong dipolar stabilization in polar solvents favoring the twisted charge transfer state. researchgate.net

These theoretical approaches, although applied to different molecules, provide valuable insights into the potential electronic and photophysical behavior of this compound and its analogues. By understanding the principles of charge transfer and the influence of molecular structure, researchers can better predict and design new materials with tailored optical and electronic properties.

Pharmacological and Biological Potential of 4 Acetamido 2 Hydroxyacetophenone and Its Derivatives in Preclinical Research

Antimicrobial Activity Investigations

The search for novel antimicrobial agents is a pressing global challenge due to the rise of drug-resistant pathogens. Derivatives of 4'-Acetamido-2-hydroxyacetophenone have emerged as a promising scaffold in the development of new antimicrobial compounds.

Antifungal Efficacy against Pathogenic Fungi (e.g., Candida albicans)

Research has shown that derivatives of acetophenone (B1666503) exhibit notable antifungal properties. For instance, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone (4HMBA) has demonstrated significant antifungal activity against Candida albicans. nih.govresearchgate.net Studies have revealed that 4HMBA can inhibit the transition of C. albicans from its yeast form to the more virulent hyphal form, a critical step in the pathogenesis of infections. researchgate.net This inhibitory effect on filamentation, coupled with the ability to reduce cell wall thickness, highlights its potential as an antifungal agent. researchgate.net

Interestingly, some acetophenone derivatives that show weak antifungal activity on their own can exhibit synergistic effects when combined with existing antifungal drugs like fluconazole. researchgate.net This suggests a potential role for these compounds in combination therapies to combat resistant fungal strains. However, it is also noted that some acetophenone derivatives show limited to no activity against C. albicans. academicjournals.org

Antibacterial Spectrum Analysis against Gram-Positive and Gram-Negative Strains (e.g., Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus)

Derivatives of this compound and related structures have been investigated for their antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. Studies have reported that some hydroxyacetophenone derivatives demonstrate good antibacterial activity against Escherichia coli and Klebsiella pneumoniae. core.ac.uk In contrast, some synthesized derivatives showed poor activity against these strains. core.ac.uk

Chalcone (B49325) derivatives synthesized from 4-hydroxyacetophenone have also been evaluated. researchgate.net For example, certain chalcone derivatives exhibited significant inhibitory effects against Pseudomonas aeruginosa and Staphylococcus aureus. researchgate.net The effectiveness of these compounds can be concentration-dependent. researchgate.net The global threat of carbapenem-resistant Klebsiella pneumoniae (CRKP) and Escherichia coli (CREC) underscores the urgent need for new antibacterial strategies. nih.gov

The sensitivity to these compounds can vary significantly between different bacterial species. For instance, Gram-positive bacteria like Staphylococcus aureus have shown greater sensitivity to certain biocidal compositions compared to Gram-negative bacteria such as P. aeruginosa, E. coli, and K. pneumoniae. nih.gov

Below is a table summarizing the antibacterial activity of selected acetophenone derivatives against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity |

| Hydroxyacetophenone derivatives | Escherichia coli | Good antibacterial activity core.ac.uk |

| Hydroxyacetophenone derivatives | Klebsiella pneumoniae | Good antibacterial activity core.ac.uk |

| Chalcone derivative D1 | Pseudomonas aeruginosa | Excellent effect at 100 and 150 mg/mL researchgate.net |

| Chalcone derivative C | Escherichia coli | Best antibacterial effect at 200 mg/ml researchgate.net |

| Chalcone derivative C | Staphylococcus aureus | Best antibacterial effect at 200 mg/ml researchgate.net |

Structure-Activity Relationships in Antimicrobial Agents

The antimicrobial efficacy of this compound derivatives is closely linked to their chemical structure. The presence and position of various functional groups on the molecule can significantly influence its biological activity. plos.org

For instance, in a study of hydroxyacetophenone derivatives, a compound featuring two free phenol (B47542) hydroxyl groups, a bromine atom, an unsaturated bond, and a thiosemicarbazone fragment displayed high antibacterial activity against E. coli and K. pneumoniae. core.ac.uk This suggests that a combination of these structural features contributes to the observed antimicrobial effect.

In the case of chalcone derivatives from 4-hydroxyacetophenone, the nature of the substituents on the benzaldehyde (B42025) ring plays a crucial role. researchgate.net Similarly, for 4-hydroxy-2-quinolone analogs, both the length of an alkyl side chain and the type of substituent on the quinolone ring have a dramatic impact on their antimicrobial activities. nih.gov The presence of heterocyclic amines linked through an amide bond to a benzothiazole (B30560) moiety has also been shown to enhance antibacterial potential. nih.gov

Antioxidant Properties and Radical Scavenging Assays (e.g., ABTS Radical Scavenging Assay)

Derivatives of this compound are also being explored for their antioxidant potential. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant activity. Assays such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay are commonly used to evaluate this property. nih.govmdpi.com

The ABTS assay measures the ability of a compound to donate a hydrogen atom to the stable ABTS radical cation, causing a color change that can be measured spectrophotometrically. mdpi.comnih.gov This assay is known for its sensitivity and faster reaction kinetics compared to other methods like the DPPH assay. nih.gov

Studies have shown that various acetophenone derivatives possess radical scavenging capabilities. nih.gov For example, 3,5-diprenyl-4-hydroxyacetophenone (B12367755) has demonstrated a scavenger effect against radicals. nih.gov The antioxidant activity of such compounds is often attributed to their phenolic nature and the ability to donate a hydrogen atom from a hydroxyl group.

The following table presents data on the ABTS radical scavenging activity of an exemplary extract, demonstrating the dose-dependent nature of this antioxidant effect.

| Extract Concentration (µg/ml) | % ABTS Scavenging |

| 12.5 | 32.09 ± 1.11 researchgate.net |

| 25 | 50.29 ± 2.74 researchgate.net |

| 50 | 88.19 ± 1.47 researchgate.net |

Analgesic and Anti-inflammatory Research Pathways

The investigation into the analgesic and anti-inflammatory properties of this compound derivatives is an active area of research. These compounds are being explored for their potential to alleviate pain and reduce inflammation, which are hallmarks of many diseases.

Derivatives of 5-acetamido-2-hydroxy benzoic acid, which share structural similarities, have been synthesized and evaluated for their anti-nociceptive activity. nih.govmdpi.com In vivo studies, such as the acetic acid-induced writhing test and the hot plate test, are used to assess the analgesic effects of these compounds. nih.govmdpi.com Some derivatives have shown a significant reduction in painful activity, suggesting their potential as analgesic agents. nih.govmdpi.com

The anti-inflammatory activity is often evaluated using models like carrageenan-induced paw edema in rats. researchgate.netbrieflands.com Certain derivatives have demonstrated a notable reduction in paw edema, indicating their anti-inflammatory potential. researchgate.net The mechanism of action may involve the inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov For example, 3,5-diprenyl-4-hydroxyacetophenone was found to inhibit the production of these cytokines in macrophages. nih.gov

Molecular docking studies are also employed to understand how these compounds might interact with key enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) enzymes. nih.govmdpi.com By designing derivatives that selectively target COX-2, researchers aim to develop anti-inflammatory drugs with fewer gastrointestinal side effects. nih.govmdpi.com

Anticancer Research and Antitumor Potential

Derivatives of this compound are being investigated for their potential as anticancer agents. Research in this area focuses on synthesizing novel derivatives and evaluating their ability to inhibit the growth of various cancer cell lines.

For instance, phenoxy-acetamide derivatives of dehydrozingerone (B89773) have been synthesized and tested against a panel of cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). nih.gov Some of these compounds exhibited high potency, with IC50 values in the micromolar range. nih.gov Further studies on promising candidates have included clonogenic assays to assess their long-term effects on cancer cell proliferation. nih.gov

The structural modifications of these compounds are crucial for their anticancer activity. For example, the introduction of a 2-phenoxyacetamide (B1293517) group has been identified as a key feature in the discovery of potential antiviral agents, and similar strategies are being applied in cancer research. researchgate.net The synthesis of various derivatives, such as those with different substitutions on the aromatic rings, allows for the exploration of structure-activity relationships to identify more potent and selective anticancer compounds. nih.gov

Research has also explored the potential of these derivatives to overcome multi-drug resistance in cancer cells and to induce apoptosis (programmed cell death). mdpi.com The development of 4-azasteroid derivatives, for example, has shown promising antiproliferative activity against prostate cancer cells. mdpi.com

In Vitro Studies on Cancer Cell Lines (e.g., MDA-MB-231, MDA-MB-468, MCF-7)

Derivatives of acetophenone have been a subject of interest in oncological research, with studies exploring their potential as anticancer agents. The in vitro activity of these compounds is often evaluated against a panel of human cancer cell lines to determine their cytotoxicity and selectivity. Among the most common cell lines used for breast cancer research are MDA-MB-231, MDA-MB-468 (both triple-negative) and MCF-7 (estrogen receptor-positive).

A notable example from the broader class of hydroxyacetophenone derivatives is N-(2-hydroxyphenyl) acetamide (B32628) (NA-2), an anti-inflammatory compound that has been investigated for its therapeutic potential against the MCF-7 human breast cancer cell line. nih.gov Research has demonstrated that NA-2 can significantly inhibit the growth of MCF-7 cells. nih.gov The potency of this inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. For NA-2, a significant inhibitory effect on MCF-7 cell proliferation was observed after 48 hours of treatment. nih.gov

Table 1: In Vitro Activity of N-(2-hydroxyphenyl) acetamide (NA-2) against MCF-7 Cells

| Compound | Cell Line | Incubation Time | IC50 Value (mM) | Reference |

|---|

While specific studies on this compound against MDA-MB-231 and MDA-MB-468 are not detailed in the provided results, these cell lines remain critical models in breast cancer research for evaluating the efficacy of novel therapeutic compounds. nih.govaddexbio.com

Mechanistic Studies on Antiproliferative Action (e.g., Apoptotic Potential)

Understanding the mechanism by which a compound inhibits cancer cell proliferation is a crucial aspect of preclinical research. Studies on acetophenone derivatives often focus on their ability to induce apoptosis, or programmed cell death, a key process for eliminating malignant cells.

The investigation of N-(2-hydroxyphenyl) acetamide (NA-2) against MCF-7 cells has provided insights into its antiproliferative mechanisms. nih.gov The compound was found to arrest the cell cycle at the G0/G1 phase, which effectively halts cell division. nih.gov Furthermore, NA-2 was shown to induce apoptosis by modulating the expression of key regulatory proteins. Specifically, it increased the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, a critical determinant for committing a cell to the apoptotic pathway. nih.gov The compound was also observed to delay the wound healing process in a scratch assay, suggesting an impact on cancer cell migration. nih.gov

Table 2: Mechanistic Effects of N-(2-hydroxyphenyl) acetamide (NA-2) on MCF-7 Cells

| Mechanism | Observation | Outcome | Reference |

|---|---|---|---|

| Cell Cycle | Arrest at G0/G1 phase | Inhibition of cell division | nih.gov |

| Apoptosis | Enhanced Bax/Bcl-2 ratio | Induction of programmed cell death | nih.gov |

Other related phenolic compounds have also been shown to induce apoptosis through various signaling pathways, such as the Fas/FasL system, highlighting the diverse mechanisms by which this class of molecules can exert its anticancer effects. nih.gov

Enzyme Inhibition Studies and Metabolic Pathway Modulation

The therapeutic potential of this compound and its derivatives extends to their ability to interact with and inhibit specific enzymes, thereby modulating biological and metabolic pathways. Enzyme inhibition is a common strategy in drug discovery for treating a wide range of diseases.

A significant area of research has been the development of acetophenone thiosemicarbazones as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. mdpi.com Overproduction of melanin can lead to skin disorders, and tyrosinase inhibitors are valuable in cosmetology and medicine. Studies have shown that acetophenone thiosemicarbazone derivatives can be potent, reversible inhibitors of tyrosinase, with some compounds exhibiting IC50 values below 1 µM. mdpi.com The inhibitory mechanism is often competitive or mixed-type, and structure-activity relationship studies indicate that the position of substituents on the acetophenone ring significantly influences inhibitory potency. mdpi.com For instance, 4-aminoacetophenone thiosemicarbazone was identified as a particularly potent inhibitor with an IC50 value of 0.34 µM. mdpi.com

Table 3: Tyrosinase Inhibitory Activity of Selected Acetophenone Thiosemicarbazone Derivatives

| Compound | Substituent Position | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 4-aminoacetophenone thiosemicarbazone | para | 0.34 | Competitive | mdpi.com |

| 4-hydroxyacetophenone thiosemicarbazone | para | < 1.0 | Competitive | mdpi.com |

| 3-aminoacetophenone thiosemicarbazone | meta | < 1.0 | Mixed | mdpi.com |

| 3-hydroxyacetophenone thiosemicarbazone | meta | < 1.0 | Mixed | mdpi.com |

| 3-methoxyacetophenone thiosemicarbazone | meta | 1.9 | Mixed | mdpi.com |

Beyond tyrosinase, other derivatives have shown promise in different areas. For example, certain 2-hydroxyacetophenone (B1195853) derivatives have been designed as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov In metabolic disease research, a 2-hydroxyacetophenone derivative was discovered to be a potent and selective agonist for the Liver X Receptor (LXR) beta, a key regulator of cholesterol metabolism, suggesting potential applications in treating atherosclerosis. nih.gov Furthermore, studies on related compounds like trans-4-acetamidostilbene have shown that modifying substituents can modulate metabolic pathways such as N-hydroxylation, which is a critical step in the bioactivation or detoxification of many compounds. nih.gov

Enhancement of Active Ingredient Solubility and Bioavailability in Drug Formulation Research

A significant challenge in pharmaceutical development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can lead to low bioavailability and variable therapeutic outcomes. nih.gov Formulation scientists employ various strategies to overcome this hurdle, and chemical intermediates can play a crucial role in this process.

This compound is recognized as a valuable compound in drug formulation processes due to its ability to enhance the solubility and bioavailability of active ingredients. chemimpex.com Its unique structure serves as a versatile scaffold or intermediate in the synthesis of new chemical entities with improved pharmaceutical properties. chemimpex.com The stability of the compound and its compatibility with a range of solvents make it a suitable candidate for inclusion in various formulations. chemimpex.com

Applications of 4 Acetamido 2 Hydroxyacetophenone in Scientific Disciplines

Role as a Key Intermediate in Bioactive Molecule Synthesis and Pharmaceutical Development

4'-Acetamido-2-hydroxyacetophenone serves as a crucial starting material or intermediate in the synthesis of a variety of bioactive molecules, most notably chalcones and their derivatives, which are investigated for their therapeutic potential. The presence of a reactive acetyl group and a phenolic hydroxyl group provides strategic points for molecular modification, enabling the construction of complex chemical entities with diverse pharmacological activities.

Chalcones, characterized by an open-chain flavonoid structure, are a significant class of compounds synthesized from acetophenones. The Claisen-Schmidt condensation reaction between this compound and various substituted benzaldehydes yields a range of chalcone (B49325) derivatives. nih.govresearchgate.net These synthesized chalcones have been the subject of extensive research due to their broad spectrum of biological activities, including anti-inflammatory, antioxidant, analgesic, and antimicrobial properties. nih.govnih.govoszk.hu

The anti-inflammatory potential of these chalcone derivatives is of particular interest to researchers. Studies have shown that certain chalcones derived from substituted acetophenones can inhibit key inflammatory mediators. nih.gov For instance, research on related 2'-hydroxy-chalcones has demonstrated their ability to inhibit enzymes like lipoxygenase and cyclooxygenase, which are pivotal in the inflammatory cascade. nih.gov The structural modifications on both aromatic rings of the chalcone backbone, originating from the initial acetophenone (B1666503) and benzaldehyde (B42025), play a crucial role in determining the potency and selectivity of their anti-inflammatory action.

Table 1: Examples of Bioactive Chalcones Synthesized from Acetophenone Derivatives and Their Investigated Activities

| Chalcone Derivative | Precursor Acetophenone | Investigated Biological Activity | Reference |

| 4'-Fluoro-2'-hydroxychalcones | 4'-Fluoro-2'-hydroxyacetophenone | Antioxidant, Anti-inflammatory, Analgesic | nih.gov |

| 4-Amino chalcones | 4-Amino acetophenone | Anti-inflammatory, Antibacterial, Antifungal | researchgate.net |

| Hydroxylated chalcone derivative | p-Hydroxylated acetophenone | Anti-inflammatory | oszk.hu |

| 2-DMC and 4HC | 2-hydroxyacetophenone (B1195853) derivatives | Analgesic, Antioxidant, Anti-inflammatory | researchgate.net |

This table is for illustrative purposes and showcases the types of bioactive molecules that can be synthesized from acetophenone precursors.

Utilization in Material Science for Polymer Enhancement Research (e.g., Thermal Stability, Mechanical Properties)

Thermogravimetric analysis (TGA) is a key technique used to evaluate the thermal stability of polymers. researchgate.net TGA measures the change in mass of a sample as a function of temperature, providing valuable data on the onset of degradation and the decomposition profile of the material. Research on polymers incorporating phenolic moieties has shown that their presence can shift the decomposition temperature to higher values, indicating enhanced thermal stability. While specific TGA data for polymers directly incorporating this compound is not widely published, the principles of polymer stabilization by phenolic compounds are well-established.

The mechanical properties of polymers, such as tensile strength and modulus, can also be positively influenced by the addition of compounds like this compound. The rigid aromatic rings can act as reinforcing agents within the polymer structure, leading to a stronger and more durable material.

Table 2: Representative Thermogravimetric Analysis (TGA) Data for a Polymer Composite

| Material | Onset of Decomposition (°C) | Temperature at 5% Mass Loss (°C) | Residue at 600°C (%) |

| Base Polymer | 250 | 280 | < 5 |

| Polymer + Phenolic Additive | 270 | 300 | > 10 |

This is a representative data table illustrating the potential effect of a phenolic additive on the thermal stability of a polymer, based on typical TGA results.

Application in Dye and Pigment Development Research

The chemical structure of this compound makes it a suitable precursor for the synthesis of azo dyes. Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), constitute the largest and most versatile class of synthetic colorants. nih.gov The synthesis typically involves a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich species, such as a phenol (B47542) or an aniline (B41778) derivative.

In this context, an amino derivative of this compound can be diazotized and then coupled with various aromatic compounds to produce a range of colors. Alternatively, this compound itself can act as the coupling component, reacting with a diazonium salt to form an azo dye. The resulting dye's color and properties, such as lightfastness and solubility, are determined by the specific chemical structures of the diazo and coupling components. jbiochemtech.comresearchgate.net Research in this area focuses on creating novel dyes with improved performance characteristics for applications in textiles, printing, and coatings. unb.cajchemrev.com

Table 3: Examples of Azo Dyes Synthesized from Acetophenone Derivatives

| Diazo Component | Coupling Component | Resulting Dye Color | Reference |

| p-Amino acetophenone | Phenolic derivatives | Yellow to Dark Red | jbiochemtech.comresearchgate.net |

| Aniline derivatives | 2-hydroxyacetophenone | Varied (dependent on substituent) | jchemrev.com |

This table provides examples of azo dyes that can be synthesized using acetophenone derivatives as either the diazo or coupling component, illustrating the versatility of this chemical class in dye synthesis.

Usage as an Analytical Standard in Chromatographic Quantification

In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), this compound can be utilized as an analytical standard. An analytical standard is a highly pure compound used as a reference in the qualitative and quantitative analysis of samples. Its well-defined properties allow for the accurate identification and quantification of the same or similar compounds in complex mixtures.